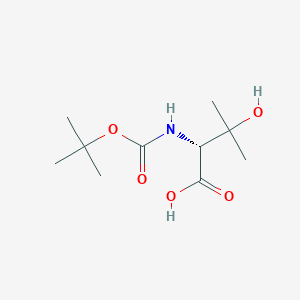

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

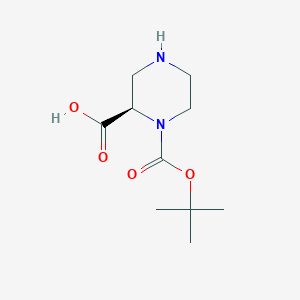

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of amino acids and their derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during reactions.

Synthesis Analysis

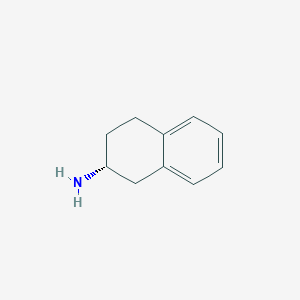

The synthesis of related compounds has been explored in various studies. An improved synthesis method for a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was reported using a modified Pictet-Spengler reaction, achieving a high yield and enantiomeric excess after recrystallization . Another study described the synthesis of (R)-2-[(tert-Butyloxycarbonyl)amino]-3-methylene-methylbutyrate, a precursor to β,γ-unsaturated α-amino acids, from D-mannitol with high stereoselectivity and good overall yield, featuring an Overman rearrangement as a key step .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was elucidated, confirming its stereochemistry . Similarly, the crystal structure of (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid was determined, revealing the Z-configuration of the cyclopropane ring and the trans conformation of the peptide bond .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known for its stability under various reaction conditions, making it suitable for protecting the amino group during chemical transformations. The studies mentioned do not directly address the chemical reactions of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, but they do provide insights into the reactivity of similar Boc-protected amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group, which imparts steric bulk and affects solubility and reactivity. The exact properties of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid are not detailed in the provided papers, but the properties of structurally related compounds have been studied, such as the melting point and crystal conformation .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Tertiary Butyl Esters

- Summary of Application : Tertiary butyl esters, such as “®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Methods of Application : This method involves using flow microreactor systems . The resultant flow process was found to be more efficient and versatile compared to the batch .

- Results or Outcomes : The process was more efficient, versatile, and sustainable compared to the batch .

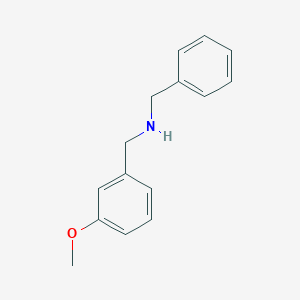

2. Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

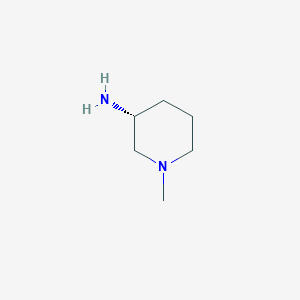

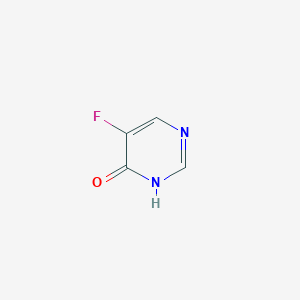

- Summary of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported . This includes aliphatic, aromatic, and heterocyclic substrates .

- Methods of Application : The deprotection is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .

- Results or Outcomes : The yields of the deprotection reactions were up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVRVSZFEDIMFM-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461643 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(tert-butoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |

CAS RN |

288159-40-0 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)

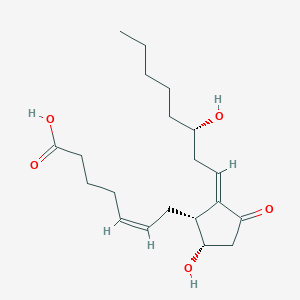

![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)